molecular formula C19H19FN2O2 B6570089 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946267-05-6

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B6570089
CAS RN: 946267-05-6
M. Wt: 326.4 g/mol
InChI Key: GEGOCPXBJFBMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound with the CAS Number: 946267-05-6. The IUPAC name for this compound is 4-fluoro-N-(1,2,3,4-tetrahydro-5-quinolinyl)benzamide . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15FN2O/c17-12-8-6-11(7-9-12)16(20)19-15-5-1-4-14-13(15)3-2-10-18-14/h1,4-9,18H,2-3,10H2,(H,19,20) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.31 . It is a powder that is stored at room temperature .

Scientific Research Applications

4F-N-PTHQ has been studied for its potential pharmacological applications. It has been found to be a potent agonist of the G-protein-coupled receptor GPR17, and it has been shown to be effective in reducing inflammation and promoting neuroprotection in animal models. It has also been found to be effective in reducing the symptoms of multiple sclerosis in animal models. Additionally, 4F-N-PTHQ has been found to be effective in reducing the symptoms of Parkinson’s disease in animal models.

Mechanism of Action

The mechanism of action of 4F-N-PTHQ is not yet fully understood. However, it is believed to act as a potent agonist of GPR17, which is a G-protein-coupled receptor that is involved in the regulation of inflammation and neuroprotection. It is believed that 4F-N-PTHQ binds to GPR17 and activates its signaling pathway, which leads to the inhibition of inflammatory responses and the promotion of neuroprotection.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F-N-PTHQ have been studied in animal models. It has been found to reduce inflammation and promote neuroprotection in animal models. Additionally, it has been found to reduce the symptoms of multiple sclerosis and Parkinson’s disease in animal models. It is believed that 4F-N-PTHQ acts as a potent agonist of GPR17, which leads to the inhibition of inflammatory responses and the promotion of neuroprotection.

Advantages and Limitations for Lab Experiments

The advantages of using 4F-N-PTHQ in laboratory experiments include its ability to reduce inflammation and promote neuroprotection in animal models. Additionally, it has been found to be effective in reducing the symptoms of multiple sclerosis and Parkinson’s disease in animal models. The main limitation of using 4F-N-PTHQ in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

For research into 4F-N-PTHQ include further studies into its mechanism of action, its effects on other diseases and conditions, and its potential use in clinical trials. Additionally, further studies into the safety and efficacy of 4F-N-PTHQ in humans would be beneficial. Finally, further research into the synthesis of 4F-N-PTHQ and its derivatives would be beneficial.

Synthesis Methods

The synthesis of 4F-N-PTHQ is a multi-step process. The first step is the synthesis of the quinoline core, which is accomplished by reacting 1-bromo-2,3,4,5-tetrahydroquinoline with potassium carbonate in dimethylformamide. The second step is the formation of the pyridine ring, which is accomplished by reacting the quinoline core with ethyl chloroformate in acetonitrile. The third step is the formation of the benzamide moiety, which is accomplished by reacting the pyridine core with 1-bromobutane in the presence of sodium hydroxide. The fourth and final step is the formation of the 4F-N-PTHQ, which is accomplished by reacting the benzamide moiety with 4-fluorobenzoyl chloride in the presence of potassium carbonate and dimethylformamide.

properties

IUPAC Name

4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-3-4-13-7-10-16(12-17(13)22)21-19(24)14-5-8-15(20)9-6-14/h5-10,12H,2-4,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGOCPXBJFBMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.